Cas no 185051-42-7 (dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate)

dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate 化学的及び物理的性質

名前と識別子

-

- dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate

- 1,4-Benze<wbr>

- Dimethyl 2-amino-5-bromoterephthalate

- LogP

- A1-04734

- DTXSID40634065

- SCHEMBL1567667

- 1,4-Dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate

- 2-amino-5-bromoterephthalate dimethyl ester

- 2-Amino-5-bromo-terephthalic acid dimethyl ester

- 1,4-Dimethyl 2-amino-5-bromo-1,4-benzenedicarboxylate

- CS-0223973

- 185051-42-7

- Z2050074390

- EN300-11723717

- 1,4-Benzenedicarboxylic acid, 2-amino-5-bromo-, dimethyl ester

- Dimethyl2-Amino-5-bromoterephthalate

- BYLKMWOSPVNYPL-UHFFFAOYSA-N

- DB-187116

-

- MDL: MFCD12547816

- インチ: InChI=1S/C10H10BrNO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,12H2,1-2H3

- InChIKey: BYLKMWOSPVNYPL-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=C(C=C(C(=C1)N)C(=O)OC)Br

計算された属性

- せいみつぶんしりょう: 286.9793

- どういたいしつりょう: 286.97932g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 284

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 78.6Ų

じっけんとくせい

- PSA: 78.62

dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-11723717-1.0g |

1,4-dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate |

185051-42-7 | 95.0% | 1.0g |

$614.0 | 2025-03-21 | |

| Aaron | AR00ADMQ-2.5g |

Dimethyl 2-Amino-5-bromoterephthalate |

185051-42-7 | 95% | 2.5g |

$1678.00 | 2025-02-14 | |

| Enamine | EN300-11723717-5000mg |

1,4-dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate |

185051-42-7 | 95.0% | 5000mg |

$1779.0 | 2023-10-03 | |

| 1PlusChem | 1P00ADEE-2.5g |

Dimethyl 2-Amino-5-bromoterephthalate |

185051-42-7 | 95% | 2.5g |

$1548.00 | 2024-06-18 | |

| 1PlusChem | 1P00ADEE-10g |

Dimethyl 2-Amino-5-bromoterephthalate |

185051-42-7 | 95% | 10g |

$3323.00 | 2024-06-18 | |

| 1PlusChem | 1P00ADEE-250mg |

Dimethyl 2-Amino-5-bromoterephthalate |

185051-42-7 | 95% | 250mg |

$407.00 | 2024-06-18 | |

| 1PlusChem | 1P00ADEE-500mg |

Dimethyl 2-Amino-5-bromoterephthalate |

185051-42-7 | 95% | 500mg |

$656.00 | 2024-06-18 | |

| Enamine | EN300-11723717-10.0g |

1,4-dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate |

185051-42-7 | 95.0% | 10.0g |

$2638.0 | 2025-03-21 | |

| Enamine | EN300-11723717-0.05g |

1,4-dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate |

185051-42-7 | 95.0% | 0.05g |

$135.0 | 2025-03-21 | |

| Enamine | EN300-11723717-250mg |

1,4-dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate |

185051-42-7 | 95.0% | 250mg |

$289.0 | 2023-10-03 |

dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate 関連文献

-

1. Back matter

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylateに関する追加情報

Dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate (CAS No. 185051-42-7): A Comprehensive Overview

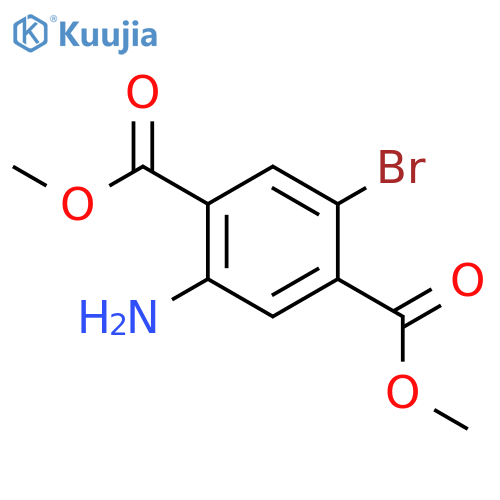

Dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate, with the chemical formula C10H9BrN2O4, is a significant compound in the field of pharmaceutical and biochemical research. Its unique structure, featuring both amino and carboxylate functional groups, makes it a versatile intermediate in the synthesis of various bioactive molecules. This article provides an in-depth exploration of this compound, its properties, applications, and recent advancements in its utilization within the scientific community.

The molecular structure of dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate consists of a benzene ring substituted with an amino group at the 2-position, a bromine atom at the 5-position, and two carboxylate groups at the 1 and 4 positions. This arrangement imparts distinct reactivity and functionality, making it a valuable building block for medicinal chemists. The presence of both electron-donating (amino) and electron-withdrawing (carboxylate) groups allows for diverse chemical modifications, enabling the synthesis of complex molecules with tailored biological activities.

In recent years, dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate has garnered attention for its role in the development of novel therapeutic agents. Its applications span across multiple therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The compound's ability to serve as a precursor for heterocyclic scaffolds has been particularly noteworthy. For instance, researchers have utilized it to synthesize derivatives that exhibit potent inhibitory effects on specific enzymes implicated in disease pathways.

One of the most compelling aspects of dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate is its utility in constructing molecular frameworks that mimic natural products. The bromine atom at the 5-position serves as a handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in organic synthesis, allowing for the introduction of aryl or alkyl groups at precise positions within the molecule. Such modifications have led to the discovery of several lead compounds with promising pharmacological profiles.

The pharmaceutical industry has been particularly interested in exploring derivatives of dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate for their potential as kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often dysregulated in cancerous cells. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that target the underlying mechanisms of tumor growth and progression. Preliminary studies have shown that certain derivatives exhibit inhibitory activity against tyrosine kinases, making them attractive candidates for further development.

Beyond its applications in drug discovery, dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate has found utility in materials science. Its rigid aromatic core and multiple reactive sites make it a suitable candidate for designing polymers and coordination complexes with unique properties. For example, metal complexes derived from this compound have been investigated for their potential as catalysts or luminescent materials. The ability to fine-tune the electronic and steric properties of these complexes through structural modifications offers exciting possibilities for advanced material applications.

The synthesis of dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps typically include bromination of an appropriate precursor followed by selective carboxylation at the desired positions. Recent advances in catalytic systems have enabled more efficient and scalable synthetic routes, reducing waste and improving yields. These improvements are crucial for ensuring that the compound remains accessible for both academic research and industrial applications.

In conclusion, dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate (CAS No. 185051-42-7) is a multifaceted compound with broad utility across pharmaceuticals and materials science. Its unique structural features facilitate diverse chemical modifications, making it an indispensable tool for synthetic chemists. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of scientific innovation.

185051-42-7 (dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate) 関連製品

- 14287-98-0(N,N,N',N'-Tetrabutylmalonamide)

- 1368759-11-8([1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine)

- 7103-48-2(Estrone THP Ether)

- 476276-63-8(3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide)

- 2920048-89-9(3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine)

- 2137571-87-8(1-Fluoro-3-mercapto-2-propanol)

- 726162-94-3([(1-ethylpyrrolidin-2-yl)methyl][(pyridin-4-yl)methyl]amine)

- 281208-18-2(5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2225155-89-3((2-(pyrimidin-5-yl)pyridin-4-yl)boronic acid)

- 1516391-42-6(2-2-(pyrrolidin-1-yl)phenylmorpholine)